Fipronil sulfone

Catalog No.
S528016
CAS No.
120068-36-2
M.F
C12H4Cl2F6N4O2S
M. Wt
453.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fipronil sulfone

CAS Number

120068-36-2

Product Name

Fipronil sulfone

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile

Molecular Formula

C12H4Cl2F6N4O2S

Molecular Weight

453.1 g/mol

InChI

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2

InChI Key

LGHZJDKSVUTELU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

fipronil sulfone, fipronil sulphone

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F

The exact mass of the compound Fipronil sulfone is 451.9336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Fipronil sulfone (CAS 120068-36-2) is the primary oxidative biological metabolite and environmental degradation product of the broad-spectrum phenylpyrazole insecticide fipronil. In commercial and research procurement, it is primarily sourced as a high-purity analytical standard for regulatory compliance testing and as a specialized reference material for ecotoxicology and pharmacokinetics. Because fipronil undergoes rapid oxidation in aerobic soils and biological systems, the sulfone derivative accumulates and exhibits significantly greater environmental persistence than the parent compound [1]. Consequently, regulatory bodies define total fipronil residues as the sum of the parent compound and its sulfone metabolite, making the exact fipronil sulfone standard an indispensable procurement item for food safety, environmental monitoring, and veterinary research laboratories.

Substituting parent fipronil or other degradates (such as fipronil desulfinyl or fipronil sulfide) for fipronil sulfone fails across both analytical and toxicological workflows. Analytically, fipronil sulfone possesses a distinct molecular weight and fragmentation pattern, requiring specific Multiple Reaction Monitoring (MRM) transitions (m/z 451 > 415) that cannot be calibrated using the parent compound (m/z 435 > 330) [1]. Toxicologically, the sulfone metabolite exhibits a fundamentally different binding affinity profile, showing significantly higher activity at mammalian GABA-gated chloride channels than the parent structure [2]. Furthermore, fipronil sulfone is up to 10.5 times more toxic to specific freshwater invertebrates than fipronil [3]. Relying on the parent compound for aquatic risk assessments or mammalian safety models will result in severe underestimations of toxicity and regulatory non-compliance.

LC-MS/MS Analytical Differentiation for Regulatory Compliance

In regulatory food safety testing, such as the EU Maximum Residue Limit (MRL) framework for eggs, laboratories must quantify both fipronil and fipronil sulfone. LC-MS/MS analysis using electrospray ionization in negative mode demonstrates that fipronil sulfone requires distinct MRM transitions compared to the parent compound[1]. Specifically, fipronil sulfone is quantified using the 451 > 415 transition (with 451 > 282 as a qualifier), whereas parent fipronil uses 435 > 330. Furthermore, under standard reverse-phase chromatographic conditions, the sulfone exhibits a delayed retention time (4.97 min) compared to the parent (4.78 min), necessitating the exact CAS 120068-36-2 standard for accurate peak integration and recovery validation.

Evidence DimensionLC-MS/MS MRM Transitions and Retention Time
Target Compound DataFipronil sulfone: m/z 451 > 415; RT = 4.97 min
Comparator Or BaselineParent fipronil: m/z 435 > 330; RT = 4.78 min
Quantified DifferenceDistinct precursor/product ions (+16 m/z shift due to oxidation) and +0.19 min retention time shift
ConditionsESI negative mode, QuEChERS extraction from egg matrix

Procuring the exact fipronil sulfone standard is mandatory for calibrating mass spectrometers to meet strict EU and EPA residue definitions, which cannot be achieved using the parent compound alone.

Aquatic Ecotoxicology: Increased Potency in Freshwater Invertebrates

Environmental risk assessments must account for the degradation of fipronil into fipronil sulfone, as the metabolite exhibits substantially higher toxicity to non-target aquatic organisms. In acute 48-hour toxicity assays on dragonfly larvae (Sympetrum infuscatum, instar 3), fipronil sulfone demonstrated an LC50 of 0.8 μg/L, compared to 8.4 μg/L for parent fipronil [1]. Across broader freshwater invertebrate models, fipronil sulfone is consistently reported to be 6.6 times more toxic than the parent compound. This severe increase in potency means that environmental persistence models relying solely on parent fipronil data will fail to capture the true ecological risk.

Evidence DimensionAcute Toxicity (LC50) in Sympetrum infuscatum (instar 3)
Target Compound DataFipronil sulfone: LC50 = 0.8 μg/L
Comparator Or BaselineParent fipronil: LC50 = 8.4 μg/L
Quantified Difference10.5-fold increase in acute toxicity for the sulfone metabolite
Conditions48-hour aquatic exposure assay

Environmental testing laboratories and agrochemical developers must procure fipronil sulfone to accurately model the downstream ecological impact and off-target lethality of phenylpyrazole applications.

Mammalian Toxicology: Shift in GABA Receptor Binding Affinity

While parent fipronil is engineered for high selectivity toward insect GABA-gated chloride channels, its biological oxidation to fipronil sulfone alters this selectivity profile, increasing mammalian risk. Patch-clamp and binding studies indicate that fipronil sulfone is approximately 20 times more active at mammalian chloride channels compared to insect chloride channels[1]. Furthermore, it is reported to be six times more potent in blocking mammalian GABA receptors than the parent fipronil. Because fipronil is rapidly metabolized to the sulfone in mammalian livers, the sulfone is the primary driver of systemic toxicity in vertebrates.

Evidence DimensionMammalian GABA-gated chloride channel blocking activity
Target Compound DataFipronil sulfone: 20x higher activity at mammalian vs. insect channels
Comparator Or BaselineParent fipronil: Highly selective for insect channels
Quantified Difference6-fold increase in mammalian GABA receptor blocking potency compared to parent fipronil
ConditionsIn vitro receptor binding and whole-cell patch-clamp assays

Veterinary pharmaceutical developers and mammalian toxicologists must use fipronil sulfone to evaluate the true neurotoxic risk profile of fipronil-based formulations in pets and livestock.

Regulatory Food Safety and Residue Monitoring

Because regulatory agencies (such as the EU and EPA) define maximum residue limits (MRLs) as the sum of fipronil and its metabolites, analytical laboratories must procure fipronil sulfone as a primary quantitative standard. It is routinely used to spike matrices (e.g., eggs, poultry fat, and crops) for QuEChERS extraction and LC-MS/MS calibration, ensuring accurate integration of its specific m/z 451 > 415 transition [1].

Aquatic Ecotoxicology and Soil Persistence Modeling

Fipronil sulfone is the dominant degradation product in aerobic soils and exhibits a longer environmental half-life than the parent compound. Environmental testing agencies procure this compound to run acute and chronic toxicity assays on freshwater invertebrates (e.g., daphnids, crayfish, and dragonfly larvae), where the sulfone acts as the primary driver of off-target lethality [2].

Veterinary Pharmacokinetics and Mammalian Safety Profiling

In the development and safety auditing of veterinary flea and tick treatments, fipronil sulfone is required for pharmacokinetic (PK) profiling. Since the parent compound is metabolized into the sulfone—which possesses a 6-fold higher binding affinity for mammalian GABA receptors—researchers must use the sulfone standard to accurately track systemic accumulation, neurotoxic risk, and excretion rates in treated mammals [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

451.9336209 Da

Monoisotopic Mass

451.9336209 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7T0T1PQ7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 42 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

120068-36-2

Metabolism Metabolites

Fipronil sulfone is a known human metabolite of (+)-fipronil.

Wikipedia

Fipronil sulfone

Biological Half Life

11.22 Days

Use Classification

Transformation products
Pesticides -> Insecticides -> Pyrazole insecticides -> Phenylpyrazole insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
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2: Edwards ED, Woolly EF, McLellan RM, Keyzers RA. Non-detection of honeybee hive contamination following Vespula wasp baiting with protein containing fipronil. PLoS One. 2018 Oct 29;13(10):e0206385. doi: 10.1371/journal.pone.0206385. eCollection 2018. PubMed PMID: 30372501; PubMed Central PMCID: PMC6205613.
3: Li H, You J, Wang WX. Multi-compartmental toxicokinetic modeling of fipronil in tilapia: Accumulation, biotransformation and elimination. J Hazard Mater. 2018 Oct 15;360:420-427. doi: 10.1016/j.jhazmat.2018.07.085. Epub 2018 Aug 3. PubMed PMID: 30138902.
4: Kim DJ, Park SG, Kim DH, Kim SH. SERS-Active-Charged Microgels for Size- and Charge-Selective Molecular Analysis of Complex Biological Samples. Small. 2018 Oct;14(40):e1802520. doi: 10.1002/smll.201802520. Epub 2018 Aug 20. Erratum in: Small. 2018 Dec;14(50):e1804655. PubMed PMID: 30129114.
5: Qu H, Ma R, Wang F, Gao J, Wang P, Zhou Z, Liu D. The effect of biochar on the mitigation of the chiral insecticide fipronil and its metabolites burden on loach (Misgurnus.anguillicaudatus). J Hazard Mater. 2018 Oct 15;360:214-222. doi: 10.1016/j.jhazmat.2018.07.078. Epub 2018 Jul 27. PubMed PMID: 30099364.
6: Zortéa T, Dos Reis TR, Serafini S, de Sousa JP, da Silva AS, Baretta D. Ecotoxicological effect of fipronil and its metabolites on Folsomia candida in tropical soils. Environ Toxicol Pharmacol. 2018 Sep;62:203-209. doi: 10.1016/j.etap.2018.07.011. Epub 2018 Jul 26. PubMed PMID: 30077901.
7: Jinguji H, Ohtsu K, Ueda T, Goka K. Effects of short-term, sublethal fipronil and its metabolite on dragonfly feeding activity. PLoS One. 2018 Jul 11;13(7):e0200299. doi: 10.1371/journal.pone.0200299. eCollection 2018. PubMed PMID: 29995904; PubMed Central PMCID: PMC6040742.
8: Guo Q, Zhao S, Zhang J, Qi K, Du Z, Shao B. Determination of fipronil and its metabolites in chicken egg, muscle and cake by a modified QuEChERS method coupled with LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Aug;35(8):1543-1552. doi: 10.1080/19440049.2018.1472395. Epub 2018 Jun 19. PubMed PMID: 29775427.
9: He SW, Zhao YG, Zhang Y, Jin MC, Zhu Y. Hydrophilicity nano-titania coating modified magnetic graphene oxide for pass-through cleanup of fipronil and its metabolites in human blood. J Chromatogr A. 2018 Jun 8;1553:16-24. doi: 10.1016/j.chroma.2018.04.019. Epub 2018 Apr 9. PubMed PMID: 29691057.
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11: Guo D, Shi Y, Li Y, Yi X, Deng X, Xiao W, Wang J, Li X, Liu H, Shen W. [Rapid screening of fipronil and its metabolites in egg and egg products by solid phase extraction-liquid chromatography-quadrupole time-of-flight mass spectrometry]. Se Pu. 2017 Dec 8;35(12):1216-1223. doi: 10.3724/SP.J.1123.2017.09026. Chinese. PubMed PMID: 29372770.
12: Li J, Zheng X, Wang H, Qiu H. [Determination of fipronil and its metabolites in bird eggs by ultra-performance liquid chromatography-tandem mass spectrometry with dispersive solid phase extraction]. Se Pu. 2017 Dec 8;35(12):1211-1215. doi: 10.3724/SP.J.1123.2017.08018. Chinese. PubMed PMID: 29372769.
13: Rong L, Wu X, Xu J, Dong F, Liu X, Pan X, Du P, Wei D, Zheng Y. Simultaneous determination of three pesticides and their metabolites in unprocessed foods using ultraperformance liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Feb;35(2):273-281. doi: 10.1080/19440049.2017.1398419. Epub 2017 Dec 1. PubMed PMID: 29090615.
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15: Gajendiran A, Abraham J. Biomineralisation of fipronil and its major metabolite, fipronil sulfone, by Aspergillus glaucus strain AJAG1 with enzymes studies and bioformulation. 3 Biotech. 2017 Jul;7(3):212. doi: 10.1007/s13205-017-0820-8. Epub 2017 Jul 1. PubMed PMID: 28667652; PubMed Central PMCID: PMC5493570.
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17: Vasylieva N, Barnych B, Wan D, El-Sheikh EA, Nguyen HM, Wulff H, McMahen R, Strynar M, Gee SJ, Hammock BD. Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Environ Int. 2017 Jun;103:91-98. doi: 10.1016/j.envint.2017.03.012. Epub 2017 Mar 23. PubMed PMID: 28343720; PubMed Central PMCID: PMC5432128.
18: Gripp HS, Freitas JS, Almeida EA, Bisinoti MC, Moreira AB. Biochemical effects of fipronil and its metabolites on lipid peroxidation and enzymatic antioxidant defense in tadpoles (Eupemphix nattereri: Leiuperidae). Ecotoxicol Environ Saf. 2017 Feb;136:173-179. doi: 10.1016/j.ecoenv.2016.10.027. Epub 2016 Nov 18. PubMed PMID: 27870966.
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